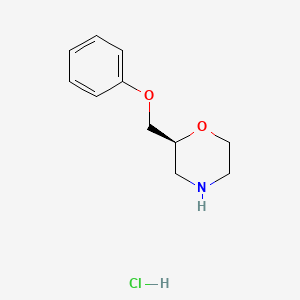

(S)-2-(Phenoxymethyl)morpholine hydrochloride

CAS No.: 661470-52-6

Cat. No.: VC15802899

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 661470-52-6 |

|---|---|

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.70 g/mol |

| IUPAC Name | (2S)-2-(phenoxymethyl)morpholine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1 |

| Standard InChI Key | GATLMGUFMGHZHK-MERQFXBCSA-N |

| Isomeric SMILES | C1CO[C@@H](CN1)COC2=CC=CC=C2.Cl |

| Canonical SMILES | C1COC(CN1)COC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a morpholine ring—a saturated six-membered heterocycle containing one nitrogen and one oxygen atom—with a phenoxymethyl group (-CH2-O-C6H5) attached at the second carbon position. The (S)-enantiomer exhibits chirality at this carbon, influencing its biological interactions .

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Primary Synthesis Routes

Two dominant strategies are employed for synthesizing (S)-2-(Phenoxymethyl)morpholine hydrochloride:

Monoalkylation of Morpholine Derivatives

This method involves reacting 2-chloromethylmorpholine with phenol under basic conditions. The chiral center is introduced via asymmetric catalysis or resolved using chiral auxiliaries.

Annulation from 1,2-Amino Alcohols

Starting with (S)-2-amino-1-phenoxypropanol, cyclization with ethylene oxide forms the morpholine ring. Hydrochloride salt formation follows via HCl gas treatment.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Monoalkylation | 68–72 | ≥97 | Moderate (solvent use) |

| Annulation | 75–80 | ≥99 | Low (aqueous phase) |

Biological Activity and Mechanism

Monoamine Transporter Inhibition

The compound demonstrates selective inhibition of serotonin (SERT) and norepinephrine (NET) transporters, with IC50 values in the low micromolar range . This dual activity suggests utility in treating major depressive disorder (MDD) by prolonging neurotransmitter availability in synaptic clefts.

Structural Basis of Selectivity

The phenoxymethyl group engages in π-π interactions with transporter aromatic residues, while the protonated morpholine nitrogen forms salt bridges with aspartate/glutamate residues . Chirality enhances binding affinity to SERT over dopamine transporters (DAT).

Pharmacological Applications

Central Nervous System (CNS) Disorders

Preclinical studies highlight potential in:

-

Depression: Rodent models show reduced immobility time in forced swim tests.

-

Anxiety: Elevated plus maze tests indicate anxiolytic effects at 10 mg/kg doses.

Pharmacokinetic Profile

-

Bioavailability: 42% in rats (oral administration)

-

Half-life: 3.2 hours (plasma)

-

Metabolism: Hepatic CYP3A4-mediated oxidation

Comparative Analysis with Analogues

Table 3: Activity Comparison of Morpholine Derivatives

| Compound | SERT IC50 (μM) | NET IC50 (μM) | DAT IC50 (μM) |

|---|---|---|---|

| (S)-2-(Phenoxymethyl)morpholine HCl | 0.89 | 1.12 | >50 |

| Racemic 2-(Phenoxymethyl)morpholine | 1.45 | 1.78 | 12.3 |

| N-Methylmorpholine | >100 | >100 | >100 |

Chirality confers a 1.6-fold selectivity for SERT over the racemic form .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume